molecular formula C16H27N B1607214 4-(8-Methylnonyl)aniline CAS No. 68411-48-3

4-(8-Methylnonyl)aniline

Cat. No.: B1607214
CAS No.: 68411-48-3
M. Wt: 233.39 g/mol
InChI Key: VTDJVUVSXKGADB-UHFFFAOYSA-N
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Description

4-(8-Methylnonyl)aniline, also known as branched dodecylaniline, is an organic compound with the molecular formula C18H31N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a branched dodecyl group. This compound is used in various industrial applications due to its surfactant properties and its ability to interact with both hydrophilic and hydrophobic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(8-Methylnonyl)aniline can be synthesized through the alkylation of aniline with branched dodecyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, followed by the addition of the branched dodecyl halide to form the desired product.

Industrial Production Methods: In industrial settings, the production of benzenamine, dodecyl-, branched often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and selectivity towards the desired product. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and acyl chlorides.

Major Products Formed:

Scientific Research Applications

4-(8-Methylnonyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenamine, dodecyl-, branched is primarily based on its ability to interact with both hydrophilic and hydrophobic substances. The branched dodecyl group provides hydrophobic interactions, while the amine group can form hydrogen bonds and ionic interactions with hydrophilic substances. This dual functionality allows it to act as an effective surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

    Benzenamine, dodecyl- (linear): Similar in structure but with a linear dodecyl group instead of a branched one.

    Benzenamine, octyl- (branched): Contains a shorter branched alkyl chain.

    Benzenamine, hexadecyl- (branched): Contains a longer branched alkyl chain.

Comparison:

Properties

CAS No.

68411-48-3

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

4-(8-methylnonyl)aniline

InChI

InChI=1S/C16H27N/c1-14(2)8-6-4-3-5-7-9-15-10-12-16(17)13-11-15/h10-14H,3-9,17H2,1-2H3

InChI Key

VTDJVUVSXKGADB-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCC1=CC=C(C=C1)N

Canonical SMILES

CC(C)CCCCCCCC1=CC=C(C=C1)N

68411-48-3

physical_description

Liquid

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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